2-Fluoro-5-hydroxyphenylacetic acid
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Overview
Description
2-Fluoro-5-hydroxyphenylacetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The presence of both electron-withdrawing (fluorine) and electron-donating (hydroxyl) groups on the aromatic ring imparts distinctive chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-hydroxyphenylacetic acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Nitration and Reduction: The starting material, such as 2-fluorophenol, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Diazotization and Hydrolysis: The amino group is then diazotized and subsequently hydrolyzed to introduce the hydroxyl group at the desired position.
Acylation: The resulting intermediate is acylated with chloroacetic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydroxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Products include 2-(2-Fluoro-5-oxophenyl)acetic acid or 2-(2-Fluoro-5-carboxyphenyl)acetic acid.
Reduction: Products include 2-(2-Fluoro-5-hydroxyphenyl)ethanol.
Substitution: Products vary depending on the nucleophile used, such as 2-(2-Amino-5-hydroxyphenyl)acetic acid.
Scientific Research Applications
2-Fluoro-5-hydroxyphenylacetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxyphenylacetic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular uptake, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-5-methoxyphenyl)acetic acid
- 2-(2-Fluoro-5-aminophenyl)acetic acid
- 2-(2-Fluoro-5-chlorophenyl)acetic acid
Uniqueness
2-Fluoro-5-hydroxyphenylacetic acid is unique due to the presence of both a hydroxyl group and a fluorine atom on the aromatic ring. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2-fluoro-5-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYONQRRWNUZCKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564227 |
Source
|
Record name | (2-Fluoro-5-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149029-89-0 |
Source
|
Record name | (2-Fluoro-5-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149029-89-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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